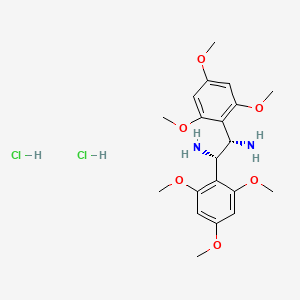
(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride is a chiral diamine compound. It is characterized by the presence of two 2,4,6-trimethoxyphenyl groups attached to an ethane backbone, with two amine groups at the 1 and 2 positions. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,6-trimethoxyaniline.
Formation of Intermediate: The aniline derivative undergoes a series of reactions, including nitration, reduction, and coupling, to form the intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as hydrogenation and salt formation, to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethoxyaniline: A precursor in the synthesis of the target compound.
1,2-Diaminoethane: A simpler diamine used in various chemical applications.
Bis(2,4,6-trimethoxyphenyl)methane: A structurally related compound with different functional groups.
Uniqueness
(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride is unique due to its chiral nature and the presence of multiple methoxy groups, which confer distinct chemical and biological properties. Its ability to act as a chiral ligand and its potential biological activity make it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C20H30Cl2N2O6 |
|---|---|
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
(1S,2S)-1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C20H28N2O6.2ClH/c1-23-11-7-13(25-3)17(14(8-11)26-4)19(21)20(22)18-15(27-5)9-12(24-2)10-16(18)28-6;;/h7-10,19-20H,21-22H2,1-6H3;2*1H/t19-,20-;;/m0../s1 |
InChI-Schlüssel |
KLQHBUWVNMOZSO-TULUPMBKSA-N |
Isomerische SMILES |
COC1=CC(=C(C(=C1)OC)[C@@H]([C@H](C2=C(C=C(C=C2OC)OC)OC)N)N)OC.Cl.Cl |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C(C(C2=C(C=C(C=C2OC)OC)OC)N)N)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















